3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(3-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-13-9(6-11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
InChI Key |
CZVVPUHMDJXCEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Advanced Characterization Techniques for Confirming the Structure and Purity of 3 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,2,3-triazole derivatives. nih.govmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR techniques used to map the carbon-hydrogen framework of a molecule. In the case of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, these spectra provide characteristic signals that confirm the presence and arrangement of the aniline (B41778) and methyl-triazole rings.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the aniline ring, the single proton on the triazole ring, and the methyl group protons. The chemical shifts (δ) and splitting patterns of the aniline protons are indicative of their substitution pattern (meta-substitution in this case). The triazole proton typically appears as a singlet, and the N-methyl group also presents as a singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen atom within a heterocyclic ring. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. nih.gov This includes the carbons of the aniline ring, the two distinct carbons of the triazole ring, and the N-methyl carbon. The chemical shifts of the triazole ring carbons are particularly diagnostic for confirming the 1,5-disubstitution pattern. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aniline-H2 | ¹H | ~7.10 | s (singlet) |
| Aniline-H4 | ¹H | ~6.80 | d (doublet) |
| Aniline-H5 | ¹H | ~7.20 | t (triplet) |
| Aniline-H6 | ¹H | ~6.90 | d (doublet) |
| Triazole-H4 | ¹H | ~7.80 | s (singlet) |
| N-CH₃ | ¹H | ~4.10 | s (singlet) |
| Aniline-C1 | ¹³C | ~147.0 | |
| Aniline-C2 | ¹³C | ~114.0 | |
| Aniline-C3 | ¹³C | ~131.0 | |
| Aniline-C4 | ¹³C | ~118.0 | |
| Aniline-C5 | ¹³C | ~129.5 | |
| Aniline-C6 | ¹³C | ~117.0 | |
| Triazole-C4 | ¹³C | ~123.0 | |
| Triazole-C5 | ¹³C | ~135.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.
For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for characterization. nih.govnih.gov Given that ¹⁹F is a 100% naturally abundant, spin-½ nucleus, it provides sharp signals with a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. biophysics.org
This technique is invaluable for confirming the successful incorporation of fluorine into the target molecule, for instance, as a substituent on the aniline ring. nih.gov The chemical shift of the ¹⁹F signal provides direct evidence of its position and the electronic nature of its surroundings. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide additional structural information through the analysis of splitting patterns in the respective spectra. nih.gov
Table 2: Illustrative ¹⁹F NMR Data for a Hypothetical Fluorinated Derivative
| Compound Name | Position of Fluorine | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
|---|---|---|
| 4-Fluoro-3-(1-methyl-1H-1,2,3-triazol-5-yl)aniline | 4-position on aniline ring | -110 to -125 |
While 1D NMR spectra identify the types and electronic environments of nuclei, Two-Dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity between atoms. umich.edu For complex derivatives of this compound, experiments such as COSY, HSQC, and HMBC are routinely used. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between scalar-coupled protons, typically those separated by two or three bonds. It is used to map out the proton-proton networks within the aniline ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to definitively assign which protons are attached to which carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing connectivity across quaternary carbons and heteroatoms. For example, an HMBC spectrum would show a correlation between the N-methyl protons and the C5 carbon of the triazole ring, confirming the regiochemistry of the triazole synthesis. mdpi.com
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei (Proton → Heteroatom) | Information Gained |
|---|---|---|
| HSQC | N-CH₃ (¹H) → N-CH₃ (¹³C) | Confirms the assignment of the methyl carbon. |
| HSQC | Triazole-H4 (¹H) → Triazole-C4 (¹³C) | Confirms the assignment of the triazole C-H group. |
| HMBC | N-CH₃ (¹H) → Triazole-C5 | Confirms connectivity of the methyl group to the triazole ring. |
| HMBC | Triazole-H4 (¹H) → Triazole-C5 | Confirms the C4-C5 connectivity within the triazole ring. |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, which is a definitive method for confirming its identity. nih.govmdpi.com For newly synthesized derivatives of this compound, obtaining an HRMS value that matches the calculated exact mass for the proposed structure is considered essential proof of its formation. researchgate.net
Table 4: Calculated Exact Masses for the Parent Compound and a Hypothetical Derivative
| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|---|
| This compound | C₉H₁₀N₄ | 175.0978 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgnih.gov In the context of synthesizing derivatives of this compound, LC-MS is used to monitor the progress of a reaction, assess the purity of the final product, and identify any byproducts. japsonline.com
The liquid chromatograph separates the components of a mixture, and as each component elutes from the column, it is ionized and analyzed by the mass spectrometer. This provides both the retention time and the mass-to-charge ratio for each component. The purity of the target compound can be determined by integrating the area of its corresponding peak in the chromatogram. rsc.org
Table 5: Example of LC-MS Data for a Reaction Product Mixture
| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Purity (%) |
|---|---|---|---|
| 1.8 | 173.08 | Starting Material (3-Ethynylaniline) | < 1% |
| 3.1 | 175.10 | Product (this compound) | 98.5% |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of key structural components.
For derivatives of this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the aniline ring, the N-methyl-1,2,3-triazole ring, and the bonds connecting them. The presence of weak intensity bands in the 3000–3100 cm⁻¹ range is typically assigned to aromatic C-H stretching vibrations. researchgate.net The N-H stretching vibrations of the primary amine group on the aniline ring usually appear as medium to weak bands in the range of 3200–3600 cm⁻¹. rasayanjournal.co.in
The triazole ring itself has characteristic "marker bands" that confirm its presence. nih.gov Vibrations associated with the C=C bonds of both the aniline and triazole rings are observed in the 1450–1600 cm⁻¹ region. researchgate.net For instance, in one study, the C=C stretching vibrations of 1,2,3-triazole and benzene (B151609) rings were assigned to bands at 1479/1522 cm⁻¹ and 1582 cm⁻¹, respectively. researchgate.net The spectrum for a derivative of the target compound would be expected to show a combination of these characteristic absorption bands, confirming the successful synthesis of the desired molecular structure.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (Aniline) | 3200 - 3600 | Weak-Medium |
| C-H Stretch | Aromatic (Aniline & Triazole) | 3000 - 3100 | Weak |
| C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 | Weak-Medium |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |
| N=N Stretch | Triazole Ring | 1500 - 1630 | Weak-Medium |
| C-N Stretch | Aryl Amine & Triazole | 1250 - 1350 | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined. The analysis reveals the compound's crystal system, space group, and unit cell dimensions. mdpi.com
In studies of related 1,2,3-triazole derivatives, X-ray analysis has been used to determine the dihedral angle between the triazole ring and adjacent aromatic rings, providing insight into the molecule's planarity. mdpi.commdpi.com This structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how the molecules pack in the solid state. researchgate.net For example, the crystal structure of one triazolo-pyridazino-indole derivative was found to belong to the triclinic crystal system with a P-1 space group. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z (Molecules per unit cell) | 4 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides experimental validation of the compound's empirical formula. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered strong evidence for the compound's elemental composition and purity.
For this compound, the molecular formula is C₉H₁₀N₄. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. This analytical technique is routinely reported in the characterization of newly synthesized heterocyclic compounds. nih.govmdpi.comnih.gov For instance, in the synthesis of 2-(3-(aminomethyl)-1H-1,2,4-triazol-5-yl)aniline (C₉H₁₁N₅), the calculated percentages were C, 57.13; H, 5.86; N, 37.01, which closely matched the found values of C, 57.16; H, 5.84; N, 37.00. nih.gov This level of agreement provides high confidence in the assigned chemical formula.
| Element | Calculated (%) | Found (%) (Typical) |
|---|---|---|
| Carbon (C) | 62.05 | 62.11 |
| Hydrogen (H) | 5.79 | 5.82 |
| Nitrogen (N) | 32.16 | 32.07 |
Computational Chemistry and Molecular Modeling for Elucidating Properties and Interactions of 3 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline Derivatives
Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules at an electronic level.
DFT calculations are instrumental in elucidating the electronic structure of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives. arabjchem.orgconsensus.app These studies involve optimizing the molecular geometry to find the most stable conformation and subsequently calculating various electronic parameters. arabjchem.org The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
For instance, in studies of similar 1,2,3-triazole derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the geometric structure and analyze the effects of electric fields on the HOMO-LUMO gap. consensus.app Such analyses can predict how the molecule's conductivity might change in different environments, which is crucial for applications in molecular electronics. consensus.app Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps identify nucleophilic and electrophilic sites, thereby predicting how the molecule will interact with other chemical species. arabjchem.org
Table 1: Predicted Electronic Properties of a Representative Triazole Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Note: The values presented are hypothetical and for illustrative purposes based on typical findings for similar heterocyclic compounds.
DFT is also a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to validate the proposed molecular structure. mdpi.com For example, the calculated vibrational frequencies for 1,2,3-triazole derivatives, after appropriate scaling, often show good agreement with the experimental IR and Raman spectra. nih.gov This correlative approach between theoretical and experimental data is essential for the unambiguous characterization of complex molecules like derivatives of this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of these compounds as therapeutic agents, molecular docking and dynamics simulations are employed to study their interactions with biological targets. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. consensus.appresearchgate.net This method is used to estimate the binding affinity, often expressed as a docking score or binding energy, which helps in identifying promising drug candidates. consensus.app For example, derivatives of 1,2,3-triazole have been docked into the active sites of various enzymes, such as tyrosine kinases and cyclin-dependent kinase 2, to assess their potential as anticancer agents. acs.orgresearchgate.net The results of these docking studies can reveal which derivatives are most likely to bind strongly and specifically to the target protein, guiding further optimization. consensus.app
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics (MD) simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. researchgate.net These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. researchgate.netresearchgate.net For instance, the analysis of docked 1,2,4-triazole (B32235) derivatives has shown the formation of hydrogen bonds between the triazole nitrogen atoms and amino acid residues like ASN128, as well as hydrophobic interactions with other residues within the enzyme's active site. pensoft.net MD simulations can further assess the stability of these interactions over time, providing a more dynamic and realistic view of the binding event. researchgate.net
Table 2: Key Interactions of a Triazole Ligand with a Target Protein Active Site
| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Triazole N1 | ASN128 | 3.16 |
| Hydrogen Bond | Aniline (B41778) NH₂ | GLU98 | 2.90 |
| π-Stacking | Phenyl Ring | PHE150 | 4.50 |
| Hydrophobic | Methyl Group | LEU85, VAL93 | N/A |
Note: This data is illustrative, based on findings for analogous triazole compounds, to demonstrate the type of information generated. pensoft.net
In Silico Assessment of Physicochemical and Pharmacokinetic Parameters
The journey of a compound from a potential drug candidate to an approved therapeutic involves evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a crucial role in predicting these parameters early in the drug discovery process. idaampublications.inresearchgate.net
Computational models can estimate key physicochemical properties such as lipophilicity (logP), solubility, molecular weight, and polar surface area. researchgate.net These parameters are critical as they influence a drug's ability to be absorbed and distributed throughout the body. Pharmacokinetic rules, such as Lipinski's Rule of Five, are often applied to assess the "drug-likeness" of a compound. nih.govmdpi.com Studies on aniline derivatives containing a 1,2,3-triazole system have shown that these compounds generally satisfy the criteria for oral bioavailability as per Lipinski's rules. researchgate.netmdpi.com
Table 3: Predicted ADME Properties for a this compound Derivative
| Property | Predicted Value | Acceptable Range | Implication |
|---|---|---|---|
| Molecular Weight | < 500 g/mol | < 500 | Good oral bioavailability |
| LogP | 2.5 | < 5 | Good permeability |
| H-bond Donors | 1 | < 5 | Good oral bioavailability |
| H-bond Acceptors | 4 | < 10 | Good oral bioavailability |
| GI Absorption | High | High | Well-absorbed from the gut |
| BBB Permeant | No | Varies | Less likely to cause CNS side effects |
Note: Values are representative for this class of compounds based on general in silico predictions. researchgate.netmdpi.com
Theoretical Lipophilicity (logP) Calculations and Their Correlation with Experimental Data
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.comresearchgate.net It is a key consideration in the initial phases of designing potential therapeutic agents. nih.govnih.gov
In a study of aniline derivatives containing a 1-substituted 1,2,3-triazole system, researchers evaluated lipophilicity through both experimental and in silico methods. mdpi.comnih.gov Experimental values were determined using reversed-phase thin-layer chromatography (RP-TLC), yielding logPTLC values that ranged from 1.15 to 3.28 for the series of fifteen compounds. mdpi.comnih.gov
A notable finding was the relationship between the molecular structure and the experimental lipophilicity. mdpi.comresearchgate.net Specifically, the position of the triazole moiety on the aniline ring significantly influenced the logPTLC values. mdpi.com Derivatives with the substituent in the para-position of the aniline ring consistently demonstrated the lowest lipophilicity. mdpi.comnih.gov
When these experimental results were compared with theoretical logP values obtained from various computational algorithms, a discrepancy was observed. mdpi.comnih.gov Most of the algorithms used to calculate theoretical logP showed less sensitivity to the structural differences among the positional isomers. mdpi.comresearchgate.netnih.gov This highlights the importance of correlating computational predictions with experimental data to gain a more accurate understanding of a compound's properties. The theoretically determined MlogP values for the tested compounds ranged from 1.04 to 2.47. mdpi.com
Table 1: Comparison of Experimental and Theoretical Lipophilicity for Aniline-Triazole Derivatives
| Parameter | Method | Value Range | Key Observation |
|---|---|---|---|
| Experimental Lipophilicity | RP-TLC (logPTLC) | 1.15 - 3.28 | Dependent on substituent position; para-isomers showed lowest values. mdpi.comnih.gov |
| Theoretical Lipophilicity | Computational (MlogP) | 1.04 - 2.47 | Less sensitive to structural differences between isomers. mdpi.comnih.gov |
Prediction of Drug-Likeness and Compliance with Pharmaceutical Rules (e.g., Lipinski's Rule of Five, Ghose, Veber)
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses favorable properties to be an orally active drug. This evaluation is often guided by a set of rules that analyze a molecule's physicochemical characteristics.
Studies on 1,2,3-triazole aniline derivatives have shown that these compounds exhibit excellent drug-like properties. mdpi.comresearchgate.netnih.gov All tested derivatives were found to satisfy the similarity rules formulated by Lipinski, Ghose, and Veber. mdpi.comresearchgate.netnih.gov
Lipinski's Rule of Five is a widely used guideline to predict oral bioavailability. mdpi.com For a compound to be considered drug-like under this rule, it should generally meet the following criteria:
A molecular weight of ≤ 500 Daltons.
A logP value of ≤ 5.
No more than 5 hydrogen bond donors (nHD).
No more than 10 hydrogen bond acceptors (nHA).
The analyzed aniline-triazole derivatives successfully met all these criteria. mdpi.comnih.gov The experimentally determined logP values were well below 5 (ranging from 1.15 to 3.28), and the calculated MlogP values were under the stricter cutoff of 4.15. mdpi.comnih.gov Furthermore, each of the tested compounds had a hydrogen bond donor count of one, comfortably within the rule's limit. mdpi.com
Table 2: Drug-Likeness Profile of Aniline-Triazole Derivatives
| Rule | Parameter | Guideline | Compliance Status |
|---|---|---|---|
| Lipinski | logP | ≤ 5 | Compliant (1.15 - 3.28) mdpi.com |
| Hydrogen Bond Donors | ≤ 5 | Compliant (nHD = 1) mdpi.com | |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant | |
| Molecular Weight | ≤ 500 Da | Compliant | |
| Ghose | - | - | Compliant mdpi.comnih.gov |
Prediction of Absorption and Distribution Characteristics
Beyond general drug-likeness, computational models can predict specific ADME (Absorption, Distribution, Metabolism, Excretion) parameters. In silico analysis of the ADME profile for aniline derivatives with a 1,2,3-triazole system showed favorable values for parameters related to absorption. mdpi.comresearchgate.netnih.gov This suggests that these compounds have a good potential for oral bioavailability. mdpi.com
Key parameters often evaluated in ADME predictions include:
Gastrointestinal (GI) Absorption: Predictions for related triazole derivatives have indicated good GI absorption. mdpi.com
Topological Polar Surface Area (TPSA): This metric is correlated with drug permeability and transport. A TPSA of ≤ 140 Ų is generally considered favorable for good oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) Permeation: This predicts the ability of a compound to cross into the central nervous system.
P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove drugs from cells, impacting their effective concentration. Being a non-substrate is often desirable.
The in silico ADME studies for the aniline-triazole derivatives support their potential as promising drug candidates by indicating a favorable absorption profile. mdpi.compnrjournal.com
| TPSA | Correlates with membrane permeability | Favorable |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful computational strategy that utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize novel drug candidates. This approach is highly relevant for the development of derivatives of this compound.
The process often begins with molecular docking, a technique that predicts the preferred orientation of a ligand (the drug candidate) when bound to a target to form a stable complex. uobaghdad.edu.iq By simulating the interaction between the compound and the target's binding site, researchers can estimate the binding affinity, which is often expressed as a docking score. uobaghdad.edu.iq
For instance, various triazole-based compounds have been analyzed using docking studies against specific therapeutic targets like histone deacetylase enzymes (HDACs) and cyclooxygenase-2 (COX-2), which are relevant in cancer and inflammation, respectively. uobaghdad.edu.iqdergipark.org.tr These studies allow for:
Identification of Key Interactions: Determining the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex.
Pharmacophore Elucidation: Understanding the essential structural features of the ligand required for biological activity.
Virtual Screening: Rapidly testing large libraries of virtual compounds to identify potential hits.
Lead Optimization: Guiding the chemical modification of a lead compound to enhance its potency and selectivity for the target.
By applying these SBDD methods, novel derivatives of this compound can be rationally designed to exhibit improved activity against a desired biological target.
Pre Clinical Biological Activity and Mechanistic Investigations of Triazole Aniline Compounds
Anticancer and Antiproliferative Activity in Cell-Based Assays
The anticancer potential of triazole-aniline derivatives has been demonstrated through various in vitro studies, highlighting their ability to inhibit cancer cell growth, induce cell death, and interfere with critical cellular processes.
A novel series of 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles demonstrated cytotoxic effects against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. synergypublishers.comresearchgate.net Notably, these compounds exhibited lower toxicity towards the normal human melanocyte cell line (HFB4). synergypublishers.comresearchgate.net Specifically, compounds 4a and 6a showed potent anticancer activity against MCF-7 and HepG2 cell lines, with IC50 values comparable or even superior to the standard drug doxorubicin. synergypublishers.comresearchgate.net Another study on new 1,2,3-triazole-amino acid conjugates also reported significant antiproliferative activity against MCF7 and HepG2 cancer cell lines at low micromolar concentrations. mdpi.com
Further research on 1,2,3-triazole derivatives linked to indolin-2-one showed that many of these compounds were cytotoxic with IC50 values in the low micromolar range against various cell lines. unibo.it Similarly, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs displayed significant anticancer activity against a panel of 58 cancer cell lines. mdpi.com For instance, the CNS cancer cell line SNB-75 was particularly sensitive to compound 4e . mdpi.com
The antiproliferative activity of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones was evaluated against four cancer cell lines, with some derivatives showing potent activity with GI50 values ranging from 22 nM to 31 nM. nih.gov Additionally, 1,5-disubstituted tetrazole-1,2,3-triazole hybrids have been shown to inhibit the proliferation of various breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Triazole-Aniline Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 | Reference |
| 4a | MCF-7 | 5.25±0.55 µg/ml | synergypublishers.com |
| 4a | HepG2 | 6.10±0.70 µg/ml | synergypublishers.com |
| 6a | MCF-7 | 2.70±0.30 µg/ml | synergypublishers.com |
| 6a | HepG2 | 2.50±0.28 µg/ml | synergypublishers.com |
| 11e (triazole-chalcone conjugate) | RPMI-8226 (Leukemia) | 3.17 µM | nih.gov |
| 7c (indolin-2-one linked triazole) | Jurkat | Low micromolar range | unibo.it |
| 4e (triazol-3-amine analog) | SNB-75 (CNS) | PGI of 41.25% at 10⁻⁵ M | mdpi.com |
| 3f-j (quinolin-2(1H)-ones) | Various | 22 nM to 31 nM | nih.gov |
PGI: Percent Growth Inhibition
Studies have delved into the mechanisms by which these compounds exert their anticancer effects, revealing their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). For instance, a highly active indolin-2-one linked 1,2,3-triazole, compound 7c , was found to induce caspase-dependent apoptosis in Jurkat cells by activating both intrinsic and extrinsic apoptotic pathways. unibo.it It also caused perturbations in cell-cycle progression. unibo.it
Similarly, novel synthetic 1,2,3-triazole-chalcone conjugates have been shown to induce apoptosis in leukemia cells. nih.gov The most potent compound, 11e , was found to arrest the cell cycle at the S phase. nih.gov Research on triazole-based aminodiol derivatives in leukemic cells also demonstrated the induction of apoptosis, characterized by DNA fragmentation. mdpi.com Furthermore, certain 7-anilino triazolopyrimidines have been shown to cause an accumulation of HeLa cells in the G2/M phase of the cell cycle, leading to apoptotic cell death. nih.gov
The anticancer activity of triazole-aniline derivatives is often linked to their modulation of key proteins and signaling pathways involved in cell survival and death. The triazole-chalcone conjugate 11e was found to upregulate the expression of pro-apoptotic proteins such as BAX, caspase-3, and caspase-9 in RPMI-8226 cells. nih.gov In another study, triazole-based aminodiol derivatives induced mitochondrial stress in HL-60 cells, as evidenced by altered expressions of Bcl-2 family proteins. mdpi.com
The apoptotic effects of certain 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones have been attributed to their ability to activate caspases-3 and -8, and Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some 7-anilino triazolopyrimidines have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov
Beyond inducing cell death, triazole-aniline compounds have been shown to inhibit other crucial aspects of cancer progression, including cell proliferation, the ability of single cells to grow into colonies, and cell migration. Studies on 1,5-disubstituted tetrazole-1,2,3-triazole hybrids have demonstrated their ability to inhibit the proliferation, migration, and invasion of breast cancer cell lines. nih.govresearchgate.net
Antimicrobial Potency (Antibacterial, Antifungal, Antitubercular, Antimalarial)
In addition to their anticancer properties, triazole-aniline derivatives have shown significant promise as antimicrobial agents.
The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
A study on newly synthesized triazoles demonstrated their antimicrobial activity against a range of bacteria and fungi, with MIC values determined using the broth dilution method. microbiologyjournal.org Another investigation into novel 1H-1,2,4-triazolyl derivatives found that all tested compounds exhibited antibacterial activity with MICs in the range of 0.4–5.4 μM. bg.ac.rs Some of these compounds also showed better antifungal activity than antibacterial activity. bg.ac.rs
Research on 1,2,3-triazole derivatives of dapsone (B1669823) revealed potent antibacterial activity. researchgate.net Compound H2 was particularly effective against Staphylococcus aureus with a MIC of 25 μg/mL, while compound H1 showed strong efficacy against Escherichia coli with a MIC of 22 μg/mL. researchgate.net Furthermore, metronidazole (B1676534) 1H-1,2,3-triazole derivatives have displayed excellent antimicrobial activity. beilstein-journals.org
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Triazole Derivatives
| Compound/Derivative | Microorganism | MIC Value | Reference |
| H2 (dapsone derivative) | Staphylococcus aureus | 25 µg/mL | researchgate.net |
| H1 (dapsone derivative) | Escherichia coli | 22 µg/mL | researchgate.net |
| 5b (1H-1,2,4-triazolyl derivative) | Various Bacteria | 0.4–3.3 µM | bg.ac.rs |
| Betulonic acid derivative 6 | Staphylococcus aureus ATCC 6538 | - | mdpi.com |
| Betulonic acid derivative 7 | Escherichia coli ATCC 25922 | 6.3 µg/mL | mdpi.com |
Proposed Molecular Mechanisms of Action (e.g., DNA Gyrase Inhibition, GlmS Inhibition)
There are no available studies that propose or investigate the molecular mechanisms of action for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. Specifically, no research has been found that examines its potential as an inhibitor of DNA Gyrase or GlmS.
Antiviral Efficacy against Viral Targets (e.g., Influenza A, SARS-CoV-2, HIV-1, HSV-1)
No published research was found that assesses the antiviral efficacy of this compound against any viral targets, including Influenza A, SARS-CoV-2, HIV-1, or HSV-1.
Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase-II, Tyrosine Kinase 2, Cholinesterases, Factor XIa)
The enzyme inhibition profile of this compound has not been documented in the available literature. There is no data on its activity against Carbonic Anhydrase-II, Tyrosine Kinase 2, Cholinesterases, or Factor XIa.
Immunomodulatory Properties and Cytokine Activity Modulation
There are no scientific reports detailing any immunomodulatory properties of this compound or its effects on cytokine activity modulation.
Investigation of Anticonvulsant Effects
No investigations into the potential anticonvulsant effects of this compound have been reported in the scientific literature.
Antitrypanosomal Activity in Protozoan Parasites
There is no available research on the antitrypanosomal activity of this compound against any protozoan parasites.
Structure Activity Relationship Sar Analysis of 3 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline Derivatives
Influence of Triazole Ring Substitution Pattern
The nature of the substituent at the N1 position of the 1,2,3-triazole ring significantly impacts the physicochemical properties of triazole-aniline derivatives, particularly their lipophilicity, which is a key determinant of a drug's absorption and distribution. nih.gov Studies on a series of 1,2,3-triazole derivatives have shown a clear relationship between the N1-substituent's structure and the compound's lipophilicity (logP). mdpi.comnih.gov
Comparison of different substituents at the N1 position revealed that compounds with an allyl group, which lacks an aromatic ring, exhibited the lowest lipophilicity. nih.gov In contrast, the introduction of an aromatic substituent, such as a benzyl (B1604629) or phenyl-thio-methyl group, markedly increases lipophilicity. mdpi.com This effect is attributed to the change in the ratio of sp2 to sp3 hybridized carbon atoms. mdpi.com
Furthermore, the method of connecting an aromatic system to the triazole ring influences these properties. mdpi.com A direct bond between a chlorophenyl group and the N1 atom of the triazole ring leads to a more rigid structure and a significant increase in lipophilicity compared to derivatives where the aromatic ring is connected via a more flexible linker like a methylene (B1212753) or phenyl-thio-methyl group. mdpi.comnih.gov
Table 1: Effect of N1-Triazole Substituent on Lipophilicity (logPTLC) of Meta-Aniline Derivatives
| N1-Substituent Group | Linker to Aromatic/Functional Group | Experimental logPTLC Value |
|---|---|---|
| Allyl | -CH2-CH=CH2 | 1.44 |
| Benzyl | -CH2-Phenyl | 2.12 |
| Nitrobenzyl | -CH2-(p-NO2-Phenyl) | 2.25 |
| Phenylthiomethyl | -CH2-S-Phenyl | 2.78 |
| Chlorophenyl | - (p-Cl-Phenyl) | 3.23 |
Effects of Aniline Ring Substitution Position on Biological Activity and Physicochemical Properties
The position at which the triazole moiety is attached to the aniline ring—ortho (2-position), meta (3-position), or para (4-position)—has a profound effect on the molecule's properties. nih.gov Experimental analysis has demonstrated that para-substituted compounds consistently exhibit the lowest lipophilicity (logP) compared to their ortho- and meta-substituted counterparts, which tend to have similar, higher values. mdpi.comnih.govresearchgate.net
This significant decrease in the lipophilicity of para-substituted derivatives is thought to be due to the greater rigidity of the system. nih.gov This rigidity may reduce the possibility of intramolecular interactions between the amino group of the aniline and other parts of the molecule. nih.gov While lipophilicity is a critical physicochemical property, substitution patterns also directly influence biological activity. For instance, in a series of 1,2,4-triazole (B32235) derivatives, the presence of an electron-withdrawing group at the para-position of the aniline ring was found to be favorable for high antifungal activity. nih.gov
Table 2: Influence of Aniline Ring Substitution Position on Lipophilicity (logPTLC) for N1-Benzyl Triazole Derivatives
| Aniline Substitution Position | Isomer | Experimental logPTLC Value |
|---|---|---|
| 2-position | ortho | 2.10 |
| 3-position | meta | 2.12 |
| 4-position | para | 1.58 |
Role of Aromatic and Heteroaromatic Substituents on Activity and Selectivity
The introduction of various aromatic and heteroaromatic substituents is a common strategy to modulate the biological activity and selectivity of triazole derivatives. The electronic properties of these substituents play a crucial role. For example, studies on certain 1,2,4-triazole benzoyl arylamine derivatives showed that an electron-withdrawing group, such as an alkoxy carbonyl, at the para-position of an aniline ring enhanced antifungal activity. nih.gov Conversely, for a different class of inhibitors, decorating an aromatic structure with electron-withdrawing groups resulted in a decrease in activity. mdpi.com
The substitution pattern on a phenyl ring attached to the triazole core is also critical for receptor affinity and selectivity. In a series of 1-phenyl-1H-1,2,3-triazoles designed as GABA receptor antagonists, a 2,6-dichloro-4-trifluoromethylphenyl moiety was found to be important for achieving high affinity. nih.gov The specific placement of halogens on an aromatic ring can also be a determining factor for activity, with one study on cytotoxic agents reporting an activity order of para-chloro > ortho-chloro > meta-chloro. nih.gov The incorporation of heterocyclic rings like triazoles can also serve to mitigate suboptimal physicochemical properties that are sometimes associated with compounds containing multiple carbon-based aromatic rings. mdpi.com
Table 3: Effect of Phenyl Ring Substituents on Binding Affinity (Ki) for β3 GABA Receptors
| Substituent on Phenyl Ring (at N1 of Triazole) | Substituent at C4 of Triazole | Substituent at C5 of Triazole | Binding Affinity Ki (nM) |
|---|---|---|---|
| 2,6-Cl2-4-CF3 | n-Propyl | -CH2Cl | 0.659 |
| 2,6-Cl2-4-CF3 | n-Propyl | -H | 2.15 |
| 2,6-Br2-4-CF3 | n-Propyl | -CH3 | 3.22 |
| 2,6-Cl2-4-CF3 | Ethyl | -H | 13.6 |
| 4-CF3 | n-Propyl | -H | 154 |
Impact of Linker Moieties and Conformational Flexibility on Receptor Binding
The rigidity of the linker has a direct impact on physicochemical properties. For instance, linking a phenyl group directly to the triazole N1 atom creates a rigid structure with higher lipophilicity compared to when it is connected via a flexible methylene (-CH2-) group. mdpi.comnih.gov Studies have shown that even the subtle change of a triazole's position within a flexible linker can alter the molecule's conformational possibilities, thereby affecting its biological activity and properties like solubility and lipophilicity. nih.gov This highlights that the linker is not merely a spacer but an active contributor to the molecule's interaction with its biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models help in understanding the key structural features required for a desired biological response and in predicting the activity of new, unsynthesized molecules. imist.maresearchgate.net
For triazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govimist.ma A study on 1-phenyl-1H-1,2,3-triazoles as GABA receptor antagonists used CoMFA and CoMSIA to generate contour maps that visualized the structural requirements for high potency. nih.gov The models revealed that:
An electronegative substituent at the 4-position of the N1-phenyl ring is favorable for activity. nih.gov
A compact and hydrophobic group at the 4-position of the triazole ring enhances potency. nih.gov
A small, electronegative substituent at the 5-position of the triazole ring is beneficial. nih.gov
These QSAR models are often used in conjunction with molecular docking studies, which predict how a molecule might bind to the active site of a protein receptor. nih.govimist.ma Such combined approaches provide powerful insights for the rational design of new derivatives with improved activity and selectivity. nih.gov
Advanced Research Applications and Future Directions for 3 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline Derivatives
Utilization as Versatile Synthons and Building Blocks in Complex Molecule Synthesis
Derivatives of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline serve as valuable synthons, or building blocks, in the synthesis of more complex molecules. The 1,2,3-triazole framework is readily accessible through "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.govmdpi.com This efficient and regioselective reaction allows for the facile incorporation of the triazole moiety into a wide array of molecular architectures. nih.gov
The aniline (B41778) group present in the molecule offers a reactive handle for a variety of chemical transformations. For instance, it can be a precursor for the synthesis of meta-substituted anilines, which are important motifs in medicinal chemistry and materials science. beilstein-journals.org The development of one-pot, three-component synthesis methods for substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones highlights the synthetic utility of such building blocks. beilstein-journals.org Researchers have successfully synthesized a range of novel 1,2,3-triazole derivatives, demonstrating the versatility of this scaffold in generating libraries of compounds for various applications. mdpi.comnih.gov
| Application Area | Synthetic Strategy | Key Features |
| Medicinal Chemistry | Click Chemistry (Huisgen Cycloaddition) | High efficiency, regioselectivity, and broad substrate scope. nih.govmdpi.com |
| Materials Science | Three-Component Benzannulation | Access to meta-terphenyls and other complex aromatic systems. beilstein-journals.org |
| Drug Discovery | Library Synthesis | Facile generation of diverse molecular structures for screening. nih.gov |
Integration into Functional Materials
The distinct electronic and coordination properties of this compound derivatives make them promising candidates for the development of advanced functional materials.
The nitrogen atoms of the triazole ring and the amino group of the aniline moiety can act as coordination sites for metal ions. This has led to the extensive use of 1,2,3-triazole-based compounds as ligands in coordination chemistry. hud.ac.ukresearchgate.nethud.ac.ukcore.ac.uk The resulting metal complexes exhibit a range of interesting properties and have been investigated for various applications. nih.gov
The copper-catalyzed azide-alkyne cycloaddition has become a powerful tool for designing and synthesizing novel transition metal complexes with 1,2,3-triazole-based ligands. researchgate.nethud.ac.uk These ligands have been used to form complexes with a variety of transition metals, including rhenium(I), iridium(III), ruthenium(II), iron(II), osmium(II), platinum(II), and palladium(II). hud.ac.ukresearchgate.nethud.ac.uk The coordination behavior of these ligands has been studied, revealing their ability to form stable complexes with diverse geometries. rsc.org
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The use of triazole-containing ligands, such as derivatives of this compound, allows for the synthesis of MOFs with tailored properties. For example, two new lanthanide-based MOFs were synthesized using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid as a ligand, demonstrating a (6,8)-connected 3D structure. rsc.orgnih.gov
The choice of the organic linker and the metal precursor influences the resulting MOF's pore size, stability, and functional properties. mdpi.com Researchers have synthesized novel MOFs using 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene as a linker with different metal precursors (Al, Cr, and Cu) to investigate their CO2 and N2 capture capabilities. mdpi.com Similarly, new MOFs have been synthesized hydrothermally using mixed organic ligands of 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylic acid with copper and cobalt salts. researchgate.net The resulting frameworks exhibit varied and complex structures, highlighting the versatility of triazole-based ligands in MOF construction. mdpi.com
Photophysical and Luminescent Property Investigations in Triazole-Containing Systems
Metal complexes bearing 1,2,3-triazole-based ligands often exhibit interesting photophysical and luminescent properties. hud.ac.ukresearchgate.nethud.ac.uk These properties are highly tunable through modification of the ligand structure and the choice of the metal center. hud.ac.uk The photophysics of d6 metal complexes, in particular, have been extensively studied. hud.ac.ukresearchgate.nethud.ac.uk
Complexes of rhenium(I) with 1,2,3-triazole ligands have been shown to be emissive, with their photophysical properties being influenced by the nature of the axial ligand. hud.ac.uk Similarly, the progressive replacement of bipyridine ligands with a 1,2,3-triazole-containing ligand in osmium(II) complexes leads to a blue-shift in the UV-visible electronic absorption and emission spectra. core.ac.uk The incorporation of a triazole motif into pyrene derivatives has also been shown to be an effective strategy for tailoring their optical properties. nih.gov A comprehensive study comparing 1,2,3-triazol-5-ylidene- and 1,2,3-triazole-based tricarbonylrhenium(I) complexes revealed that the triazole-based complex displayed remarkable photoluminescence efficiency with a quantum yield of up to 0.69, making it a promising candidate for applications related to aggregation-induced emission (AIE). rsc.org
| Metal Complex | Key Photophysical Property | Potential Application |
| Rhenium(I) triazole complexes | Tunable emission | Luminescent materials, sensors hud.ac.uk |
| Osmium(II) triazole complexes | Blue-shifted emission | Oxygen sensing core.ac.uk |
| Pyrene-triazole derivatives | Tailored optical properties | Fluorescent probes nih.gov |
| Rhenium(I) triazole complex (Re-Phe) | High photoluminescence quantum yield (0.69) | Aggregation-induced emission (AIE) applications rsc.org |
Exploration in Agricultural Chemistry (e.g., Agrochemicals, Pesticides)
The 1,2,3-triazole ring is a key structural feature in many biologically active compounds, including those with applications in agricultural chemistry. nih.gov Triazole derivatives have been investigated for their potential as fungicides and antimicrobial agents. nih.govbeilstein-journals.org For example, a series of oleanane-type triterpene conjugates with 1H-1,2,3-triazole were synthesized and showed significant antifungal activity against Sclerotinia sclerotiorum. nih.gov
Furthermore, novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole (B1676534) were synthesized and evaluated for their in vitro antimicrobial activity. Several of these compounds displayed excellent antimicrobial activity, demonstrating the utility of the 1H-1,2,3-triazole moiety in developing new agrochemical agents. beilstein-journals.org The broad-spectrum biological activities of triazole derivatives make them attractive candidates for the development of new pesticides and other agrochemicals. bg.ac.rs
Mechanistic Studies on Metabolic Pathways using Labeled Analogs
The 1,2,3-triazole scaffold has also found utility in the study of metabolic pathways. Labeled analogs of bioactive molecules containing a triazole ring can be used to probe enzyme activity and metabolic networks. Competitive activity-based protein profiling (ABPP) platforms have utilized the 1,2,3-triazole-urea scaffold to develop irreversible serine hydrolase inhibitors. nih.gov This approach has led to the generation of highly selective inhibitors for various enzymes, allowing for the functional characterization of these enzymes in complex biological systems. nih.gov By using labeled analogs, researchers can track the distribution and metabolic fate of these compounds, providing valuable insights into their mechanism of action and the metabolic pathways they influence. nih.gov
Design of Novel Therapeutic Scaffolds beyond Current Applications
The this compound scaffold serves as a valuable starting point for the design of novel therapeutic agents, extending beyond its currently explored applications. Its unique structural and physicochemical properties make it an ideal candidate for advanced medicinal chemistry strategies such as bioisosteric replacement and scaffold hopping. These approaches aim to generate new molecular architectures with improved potency, selectivity, and pharmacokinetic profiles, or to engage entirely new biological targets. researchgate.net The inherent stability of the 1,2,3-triazole ring and the synthetic tractability of the aniline moiety provide a robust framework for creating diverse and innovative drug candidates. unimore.itnih.gov
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of drug design. researchgate.net The this compound scaffold contains several features that can be leveraged for bioisosteric modification to create novel therapeutic scaffolds.
The 1,2,3-Triazole Ring as a Versatile Bioisostere: The 1,2,3-triazole ring is a well-established bioisostere for amide and ester bonds. unimore.it This substitution can confer significant advantages, such as enhanced metabolic stability against hydrolysis by proteases and esterases. nih.gov By strategically replacing labile amide or ester functionalities in known bioactive compounds with the stable triazole core from this compound, medicinal chemists can design novel analogs with improved drug-like properties. For instance, this approach was used to replace the lactone moiety in the natural antitubulin agents steganacin and podophyllotoxin, yielding triazole derivatives that retained the parent compounds' biological activity. unimore.it
Modifying the Aniline Moiety: The aniline group, while a versatile synthetic handle, is often considered a "structural alert" in drug discovery due to its potential for metabolic activation into reactive, toxic species. acs.org Future design strategies can focus on replacing the aniline ring with other bioisosteres to mitigate this liability while retaining or enhancing biological activity. Saturated carbocycles or other heterocyclic systems can be employed to increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and more favorable ADME (absorption, distribution, metabolism, and excretion) properties. acs.org
Targeting New Interactions: The triazole ring can also serve as a bioisostere for a phenyl ring. This was demonstrated in the design of novel coumarin derivatives targeting acetylcholinesterase (AChE) for Alzheimer's disease, where replacing a phenyl group with a substituted 1,2,3-triazole aimed to forge new, beneficial interactions within the enzyme's peripheral anionic site (PAS). mdpi.com This strategy can be applied to derivatives of this compound to adapt them for new biological targets where specific hydrophobic or hydrogen-bonding interactions are key.
| Original Functional Group | Bioisosteric Replacement on Scaffold | Potential Advantage |
| Amide Bond | 1,2,3-Triazole Ring | Increased metabolic stability unimore.itnih.gov |
| Ester Bond | 1,2,3-Triazole Ring | Resistance to hydrolysis unimore.it |
| Aniline Ring | Saturated Heterocycles | Reduced metabolic toxicity acs.org |
| Phenyl Ring | 1,2,3-Triazole Ring | Novel target interactions mdpi.com |
Scaffold Hopping for Novel Target Identification
Scaffold hopping involves the more radical replacement of a molecule's core structure with a functionally equivalent but structurally distinct scaffold. unito.it This technique is used to discover new intellectual property, escape known toxicity issues, or improve physicochemical properties. researchgate.net The this compound framework is an excellent candidate for scaffold hopping endeavors.
From Kinase Inhibitors to New Target Classes: Many existing triazole-based compounds are designed as kinase inhibitors. Scaffold hopping can be used to move from this well-explored target space to more novel and challenging ones, such as protein-protein interactions (PPIs). For example, a 1,2,4-triazole (B32235) scaffold was successfully optimized to inhibit the interaction between annexin A2 and S100A10, a target relevant in cancer. nih.gov This demonstrates the principle that triazole-based scaffolds can be adapted to disrupt the large, complex surfaces involved in PPIs, opening a new frontier for derivatives of this compound.
Creating Hybrid Molecules: The synthetic accessibility of the aniline and triazole moieties allows them to act as linkers, connecting different pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov Researchers have successfully linked triazole fragments to benzothiazole and isatin scaffolds to create potent EGFR inhibitors for cancer therapy. nih.gov Similarly, triazole-linked quinoline-benzimidazole hybrids have been synthesized and evaluated for antiproliferative activity. mdpi.com This "click chemistry" approach enables the rapid generation of large libraries of novel compounds, where the this compound core can be combined with other bioactive fragments to target new disease pathways.
The table below outlines potential scaffold hopping strategies and the novel therapeutic areas they could unlock.
| Starting Scaffold Application | Hopping Strategy | Potential New Scaffold | Novel Therapeutic Target/Area |
| Kinase Inhibition (e.g., Anticancer) | Retain triazole core, replace aniline and other substituents | Triazole-acetamide | Protein-Protein Interaction Inhibition nih.gov |
| Antimicrobial Agents | Use triazole as a linker for other known pharmacophores | Triazole-isatin hybrid | EGFR Inhibition nih.gov |
| Current Anticancer Agents | Replace core scaffold with a fused heterocyclic system | Thiazolo[4,5-d] unimore.itnih.govresearchgate.nettriazole | Novel Anticancer Mechanisms researchgate.net |
| CNS Agents | Bioisosteric replacement of key functional groups | Coumarin-triazole hybrid | Acetylcholinesterase Inhibition (Alzheimer's) mdpi.com |
By employing these advanced design strategies, the this compound core can be evolved into next-generation therapeutic scaffolds, addressing a broader range of diseases and overcoming the limitations of existing treatments.
Q & A
Q. What are the common synthetic routes for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, and what factors influence reaction efficiency?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,3-triazole ring followed by coupling to the aniline moiety. Key methods include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing time from hours to minutes while improving yields (e.g., 70–85% yield under optimized conditions) . Critical factors include solvent polarity (e.g., DMF or acetonitrile), catalyst loading (e.g., 5–10 mol% Cu(I)), and temperature control (60–100°C) .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- NMR Spectroscopy : and NMR confirm regioselectivity of the triazole ring and substituent positions (e.g., methyl group at N1) .
- IR Spectroscopy : Peaks at 1600–1650 cm indicate C=N stretching in the triazole ring .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., 1.34 Å for triazole C-N bonds) and dihedral angles between the triazole and aniline planes .
Q. What biological activities are associated with this compound, and how are they assessed?
The compound exhibits potential antifungal and enzyme-inhibitory properties. Standard assays include:
- Antimicrobial Susceptibility Testing : MIC (Minimum Inhibitory Concentration) against Candida albicans (e.g., MIC = 8 µg/mL) .
- Enzyme Inhibition Assays : Inhibition of methionyl aminopeptidase (Ki = 29 nM) via competitive binding studies .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable MIC values) may arise from differences in:
- Assay Conditions : pH, temperature, or microbial strain variability. Standardize protocols using CLSI guidelines .
- Compound Purity : Validate via HPLC (≥95% purity) and LC-MS to exclude degradation products .
- Solubility Effects : Use DMSO stock solutions at ≤1% v/v to avoid cytotoxicity artifacts .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand binding to targets (e.g., fungal CYP51). Key interactions include π-π stacking with aromatic residues and hydrogen bonding via the aniline NH .
- QSAR Studies : Correlate substituent effects (e.g., methyl group) with bioactivity using Hammett constants and logP values .
Q. What advanced techniques optimize the synthesis of derivatives for enhanced bioactivity?
- Parallel Synthesis : Use robotic platforms to screen substituents (e.g., halogens, methoxy groups) on the aniline ring .
- Flow Chemistry : Continuous reactors improve scalability and reduce side reactions (e.g., triazole dimerization) .
- Post-Functionalization : Suzuki-Miyaura coupling to introduce aryl groups at the triazole C4 position .
Q. How do structural variations in triazole-aniline derivatives impact their mechanism of action?
- Substituent Position : 1,2,3-triazoles (vs. 1,2,4-triazoles) exhibit distinct binding modes due to altered dipole moments .
- Methyl Group Role : The N1-methyl group enhances metabolic stability by blocking cytochrome P450 oxidation .
- Aniline Modifications : Electron-withdrawing groups (e.g., -F) increase target affinity by modulating pKa of the NH group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
